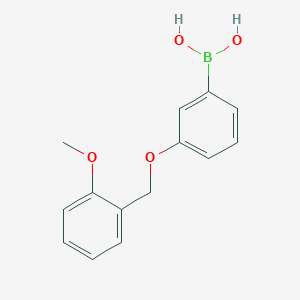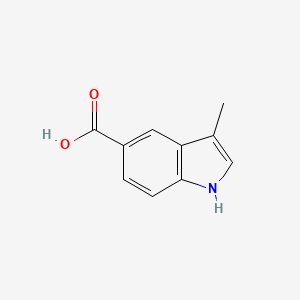
3-メチル-1H-インドール-5-カルボン酸
概要
説明
3-Methyl-1H-indole-5-carboxylic acid is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield . Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-indole-5-carboxylic acid is represented by the linear formula C10H9NO2 .
科学的研究の応用
生物活性研究
3-メチル-1H-インドール-5-カルボン酸から誘導されたものを含むインドール誘導体は、その生物活性について広く研究されています。 これらの研究は、微生物感染症の治療から人体内のさまざまな障害の管理に至るまで、幅広い潜在的な用途を網羅しています .
作用機序
Target of Action
Indole derivatives, which include 3-methyl-1h-indole-5-carboxylic acid, are known to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The specific pathways affected by 3-Methyl-1H-indole-5-carboxylic acid and their downstream effects would need further investigation.
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic potential
Action Environment
It is known that dietary intake can influence gut microbiota and related indole metabolism
Safety and Hazards
将来の方向性
Indole derivatives have attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
生化学分析
Biochemical Properties
3-Methyl-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 3-Methyl-1H-indole-5-carboxylic acid can act as a substrate for certain enzymes, leading to the formation of various metabolites .
Cellular Effects
The effects of 3-Methyl-1H-indole-5-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of nuclear receptors, which in turn affects the transcription of target genes . In some cell types, 3-Methyl-1H-indole-5-carboxylic acid has been shown to induce apoptosis, a process of programmed cell death, which is crucial for maintaining cellular homeostasis . Additionally, it can affect the production of reactive oxygen species (ROS), thereby influencing oxidative stress levels within cells .
Molecular Mechanism
At the molecular level, 3-Methyl-1H-indole-5-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of their catalytic activity . Furthermore, 3-Methyl-1H-indole-5-carboxylic acid can modulate gene expression by interacting with nuclear receptors, which then bind to specific DNA sequences and regulate the transcription of target genes . These interactions can result in changes in cellular metabolism and other physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-indole-5-carboxylic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 3-Methyl-1H-indole-5-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-indole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response . These dosage-dependent effects are important for determining the safe and effective use of 3-Methyl-1H-indole-5-carboxylic acid in therapeutic applications.
Metabolic Pathways
3-Methyl-1H-indole-5-carboxylic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form various metabolites . These metabolic pathways often involve oxidation, reduction, and conjugation reactions, which can alter the compound’s biological activity and toxicity . Additionally, 3-Methyl-1H-indole-5-carboxylic acid can affect metabolic flux and metabolite levels within cells, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 3-Methyl-1H-indole-5-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, 3-Methyl-1H-indole-5-carboxylic acid can bind to intracellular proteins, which can affect its localization and accumulation within different cellular compartments . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Methyl-1H-indole-5-carboxylic acid can influence its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to specific organelles . The subcellular localization of 3-Methyl-1H-indole-5-carboxylic acid can affect its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
3-methyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUSFHSAVRYCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588699 | |
| Record name | 3-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588688-44-2 | |
| Record name | 3-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


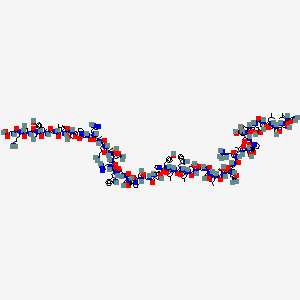
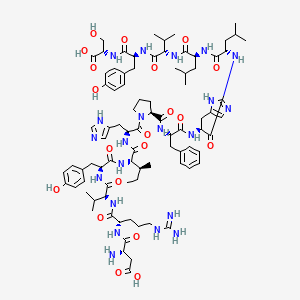
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)
![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)

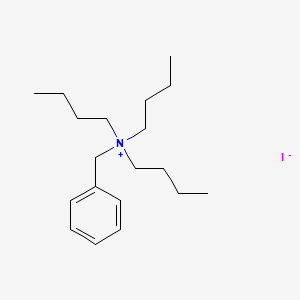
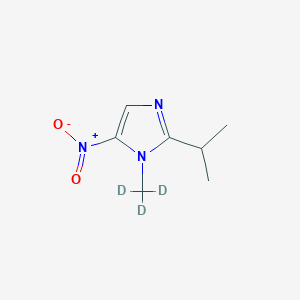
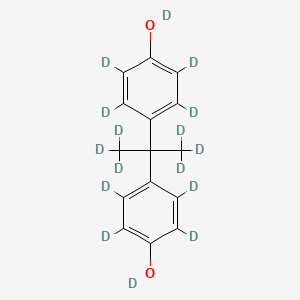
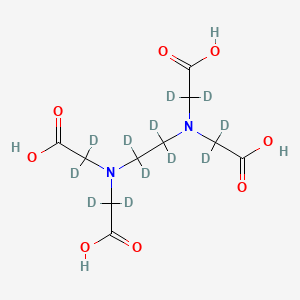
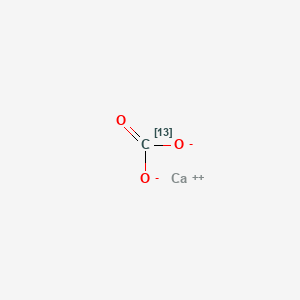
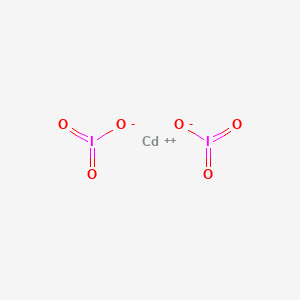

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)
